(E)-4-(4-methylphenyl)but-3-en-2-one, commonly known as 4-(4-methylphenyl)but-3-en-2-one or p-tolylbutenone, is an organic compound characterized by the presence of a butenone functional group with a para-methylphenyl substituent. Its molecular formula is C₁₁H₁₂O, and it has a molecular weight of 160.21 g/mol. The compound appears as a yellow crystalline solid with a melting point ranging from 29 to 33 °C and a predicted boiling point of approximately 280.6 °C .
The structure of (E)-4-(4-methylphenyl)but-3-en-2-one features a double bond between the second and third carbon atoms of the butene chain, contributing to its reactivity and potential applications in organic synthesis. The compound's unique configuration allows for various chemical transformations, making it a valuable intermediate in organic chemistry.
Research indicates that (E)-4-(4-methylphenyl)but-3-en-2-one exhibits various biological activities, including:
Several synthesis methods for (E)-4-(4-methylphenyl)but-3-en-2-one have been reported:
(E)-4-(4-methylphenyl)but-3-en-2-one finds applications in several fields:
Interaction studies involving (E)-4-(4-methylphenyl)but-3-en-2-one have primarily focused on its reactivity with nucleophiles and electrophiles:
Several compounds share structural similarities with (E)-4-(4-methylphenyl)but-3-en-2-one. Here are some notable examples:
| Compound Name | Structure Description | Unique Characteristics |
|---|---|---|
| 4-(3-Methylphenyl)but-3-en-2-one | Similar but with a methyl group at the meta position | Different biological activity profile |
| 1-(4-Methylphenyl)-1-butene-3-one | A saturated derivative with similar functional groups | Less reactivity due to saturation |
| 1-(2-Hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one | Contains hydroxyl and isopropyl substituents | Enhanced solubility and potential bioactivity |
| 3-(4-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one | Contains nitro group enhancing reactivity | Potential use in dye synthesis |
These comparisons highlight the unique characteristics of (E)-4-(4-methylphenyl)but-3-en-2-one, particularly its specific reactivity patterns and potential applications in various fields of research and industry.